Nonadecanoic-2,2-d2 Acid: Physicochemical Profiling and Analytical Applications in Advanced Lipidomics
Nonadecanoic-2,2-d2 Acid: Physicochemical Profiling and Analytical Applications in Advanced Lipidomics
Executive Summary
In the fields of lipidomics, pharmacokinetic tracing, and metabolic engineering, the accuracy of mass spectrometry (MS) relies heavily on the structural fidelity of internal standards. Nonadecanoic acid (C19:0) is a 19-carbon straight-chain saturated fatty acid. Because odd-chain fatty acids are virtually absent in mammalian biology, C19:0 serves as an ideal baseline standard devoid of endogenous background interference[1][2]. Its alpha-deuterated isotopologue, Nonadecanoic-2,2-d2 acid , provides a precise +2.012 Da mass shift. This whitepaper explores the physicochemical properties, synthesis mechanics, and step-by-step analytical integration of Nonadecanoic-2,2-d2 acid for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
Understanding the physical properties of Nonadecanoic-2,2-d2 acid is critical for optimizing extraction efficiencies and chromatographic separations.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Nonadecanoic-2,2-d2 acid |
| CAS Number | 125568-53-8[3] |
| Molecular Formula | C19H36D2O2 |
| Molecular Weight | 300.52 g/mol |
| Monoisotopic Mass | 300.300 Da |
| Melting Point | 68 - 70 °C[1][4] |
| Boiling Point | 236 °C at 10 mmHg[2] |
| Physical State | White solid / flakes[4] |
| Solubility | Insoluble in water; Soluble in Chloroform, Methanol, and Hexane |
Causality in Isotopic Design: Why 2,2-d2?
A common pitfall in lipidomics is the use of heavily perdeuterated standards (e.g., d37-nonadecanoic acid). Perdeuterated lipids exhibit a well-documented "chromatographic isotope effect"[5][6]. Because C-D bonds possess a lower zero-point energy and weaker London dispersion forces than C-H bonds, perdeuterated fatty acids are slightly less lipophilic than their protio-analogs. In reversed-phase liquid chromatography (RP-LC), this causes the perdeuterated standard to elute earlier than the target analyte.
By restricting deuteration strictly to the alpha-carbon (2,2-d2), the lipophilicity difference is neutralized. This ensures perfect co-elution with the unlabeled target, which is an absolute requirement for accurate MS ionization suppression correction.
Chemical Synthesis: Selective Alpha-Deuteration
The synthesis of alpha-deuterated fatty acids leverages the unique acidity of the protons on the C2 (alpha) carbon, which are positioned adjacent to the electron-withdrawing carbonyl group[7][8].
Protocol 1: Synthesis of Nonadecanoic-2,2-d2 acid via Base-Catalyzed H/D Exchange
Objective: To selectively exchange the alpha-protons of nonadecanoic acid with deuterium without altering the aliphatic tail.
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Reagent Preparation: Dissolve 100 mg of pure nonadecanoic acid[1] in 5 mL of deuterated methanol (CD3OD) to ensure complete solvation of the hydrophobic tail.
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Catalyst Addition: Add an excess of heavy water (D2O) containing 5% NaOD (Sodium deuteroxide).
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Causality: The strong base deprotonates the alpha-carbon, forming an enolate intermediate. The use of D2O/NaOD ensures that when the enolate collapses back to the carboxylic acid, it abstracts a deuterium atom instead of a proton[8].
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Hydrothermal Reflux: Seal the mixture in a pressure vessel and heat to 150°C for 24 hours.
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Causality: Elevated temperatures are required to drive the equilibrium of the H/D exchange to completion at the sterically hindered alpha-position.
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-
Quenching and Precipitation: Cool the reaction to room temperature and acidify to pH 2 using DCl (Deuterium chloride) in D2O.
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Self-Validating Step: Acidification deuterates the carboxylate back to the free acid, drastically reducing its solubility in the aqueous mixture and causing the Nonadecanoic-2,2-d2 acid to precipitate as white flakes[4].
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-
Verification: Recover the precipitate via vacuum filtration. Confirm isotopic purity (>98% D incorporation) via 1H-NMR (monitoring the disappearance of the alpha-proton triplet at ~2.3 ppm) and MS (confirming the +2 Da shift)[7].
Analytical Workflows: GC-MS Integration
Nonadecanoic-2,2-d2 acid is heavily utilized in Gas Chromatography-Mass Spectrometry (GC-MS) to quantify endogenous fatty acids in plasma, tissue, and cell cultures[9][10].
Protocol 2: Absolute GC-MS Lipid Quantification
Objective: Absolute quantification of biological fatty acids using Nonadecanoic-2,2-d2 acid as a pre-extraction internal standard.
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Internal Standard Spiking: Aliquot 100 µL of biological sample into a glass vial. Immediately spike with 10 µL of Nonadecanoic-2,2-d2 acid stock solution (1 mg/mL in chloroform).
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Causality: Spiking before any sample manipulation ensures that any subsequent physical loss of lipids (e.g., during phase separation) affects the endogenous analytes and the standard equally, preserving the exact quantitative ratio.
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Liquid-Liquid Extraction (Folch Method): Add 1 mL of a 2:1 (v/v) Chloroform:Methanol mixture. Vortex vigorously for 2 minutes, then add 200 µL of MS-grade water to induce phase separation. Centrifuge at 3000 x g for 10 minutes.
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Organic Phase Recovery: Carefully extract the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new vial. Evaporate to dryness under a gentle stream of nitrogen.
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Derivatization (Methylation): Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the dried lipid extract. Cap tightly and heat at 80°C for 60 minutes.
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Causality: Free fatty acids possess high boiling points and polar carboxyl groups that cause severe peak tailing and adsorption in GC columns. Derivatization to Fatty Acid Methyl Esters (FAMEs) blocks the polar hydroxyl group, dramatically increasing volatility and thermal stability for sharp chromatographic peaks[10].
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Phase Separation of FAMEs: Cool to room temperature, add 500 µL of hexane and 500 µL of water. Vortex and extract the upper hexane layer containing the FAMEs.
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GC-MS Acquisition: Inject 1 µL of the hexane extract onto an HP-5MS capillary column. Quantify endogenous fatty acids by comparing the integrated peak area of the target analyte to the peak area of the Nonadecanoic-2,2-d2 FAME (m/z 314.5).
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Self-Validating Step: The presence of the m/z 314.5 peak at the exact expected retention time validates the extraction and derivatization efficiency.
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Fig 1: Step-by-step GC-MS lipidomics workflow utilizing Nonadecanoic-2,2-d2 acid.
Metabolic Tracing & Lipidomic Applications
Beyond standard quantification, deuterated fatty acids are vital for tracing de novo lipogenesis in oncology and metabolic disorders. Fatty Acid Synthase (FASN) converts malonyl-CoA into palmitate (C16:0), which is subsequently elongated or desaturated into complex lipids[11]. By utilizing Nonadecanoic-2,2-d2 acid as a stable benchmark, researchers can accurately map the flux of isotopic tracers (like 13C-glucose) through the FASN pathway without signal overlap.
Fig 2: De novo fatty acid synthesis pathway targeted in isotopic tracing studies.
References
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"Nonadecanoic-2,2-d2 acid Chemical Substance Information". NextSDS. URL:[Link]
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"Showing Compound Nonadecanoic acid (FDB004043)". FooDB. URL: [Link]
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"Nonadecanoic Acid | CID 12591". PubChem. URL: [Link]
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"An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d2-nonadecanoic acid". J Label Compd Radiopharm / IRIS. URL: [Link]
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"A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice". MDPI. URL:[Link]
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"13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer". bioRxiv. URL: [Link]
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"Acyl chain length effects related to glycosphingolipid crypticity in phospholipid membranes: probed by 2H-NMR". PubMed. URL:[Link]
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"Synthesis of ceramides NS and NP with perdeuterated and specifically ω deuterated N‐acyl residues". ResearchGate. URL:[Link]
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